Benzenemethanamine, 2-(4-morpholinylsulfonyl)-
Overview
Description
Benzenemethanamine, 2-(4-morpholinylsulfonyl)-, also known as MMS, is an organic compound that has been widely used in scientific research applications. This compound is a sulfonamide derivative that has been synthesized using various methods. MMS has been shown to have a unique mechanism of action, which makes it an attractive compound for studying biochemical and physiological effects.
Scientific Research Applications
Benzenemethanamine, 2-(4-morpholinylsulfonyl)- has been used in scientific research applications, including the study of cancer and inflammation. Benzenemethanamine, 2-(4-morpholinylsulfonyl)- has been shown to inhibit the proliferation of cancer cells and reduce inflammation in animal models. Benzenemethanamine, 2-(4-morpholinylsulfonyl)- has also been used to study the role of sulfonamides in the treatment of bacterial infections.
Mechanism of Action
Target of Action
Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules .
Mode of Action
It’s worth noting that morpholine-modified ru-based agents have shown antibacterial activity against staphylococcus aureus infection, indicating a potential antibacterial mechanism .
Result of Action
Morpholine-modified ru-based agents have demonstrated antibacterial activity, indicating a potential bactericidal effect .
Advantages and Limitations for Lab Experiments
Benzenemethanamine, 2-(4-morpholinylsulfonyl)- has several advantages for use in lab experiments, including its low toxicity profile, its unique mechanism of action, and its ability to inhibit the activity of enzymes that are involved in the synthesis of nucleotides. However, Benzenemethanamine, 2-(4-morpholinylsulfonyl)- also has some limitations, including its solubility in water and its potential to interact with other compounds in biological systems.
Future Directions
There are several future directions for the study of Benzenemethanamine, 2-(4-morpholinylsulfonyl)-, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications. Benzenemethanamine, 2-(4-morpholinylsulfonyl)- has shown promise as a treatment for cancer and inflammation, and further research is needed to fully understand its potential in these areas. Additionally, the study of Benzenemethanamine, 2-(4-morpholinylsulfonyl)- may lead to the development of new sulfonamide derivatives that have improved efficacy and lower toxicity profiles.
Conclusion
In conclusion, Benzenemethanamine, 2-(4-morpholinylsulfonyl)- is an organic compound that has been widely used in scientific research applications. Benzenemethanamine, 2-(4-morpholinylsulfonyl)- has a unique mechanism of action, which makes it an attractive compound for studying biochemical and physiological effects. Benzenemethanamine, 2-(4-morpholinylsulfonyl)- has several advantages for use in lab experiments, including its low toxicity profile, but also has some limitations. Future research on Benzenemethanamine, 2-(4-morpholinylsulfonyl)- may lead to the development of new sulfonamide derivatives that have improved efficacy and lower toxicity profiles, as well as new therapeutic applications for the treatment of cancer and inflammation.
properties
IUPAC Name |
(2-morpholin-4-ylsulfonylphenyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c12-9-10-3-1-2-4-11(10)17(14,15)13-5-7-16-8-6-13/h1-4H,5-9,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDANWFUBVLOQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260049 | |
Record name | 2-(4-Morpholinylsulfonyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
918865-07-3 | |
Record name | 2-(4-Morpholinylsulfonyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918865-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Morpholinylsulfonyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.